molecular formula C12H9ClN4O B2636706 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 477851-95-9

2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2636706
M. Wt: 260.68
InChI Key: SAHUWCZITMEQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazolo-pyridazine compounds are a class of organic compounds that contain a triazole ring fused with a pyridazine ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Triazolo[4,3-b]pyridazin-3(2H)-one derivatives, including 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one, belong to a broader class of triazole and pyridazine compounds. These compounds are of considerable interest in scientific research due to their diverse biological activities. They serve as core structures for the development of new drugs, highlighting their significance in medicinal chemistry and pharmaceutical sciences.

Biological Activities and Applications

  • Broad Spectrum of Biological Activities : The triazole and pyridazine families, which include the 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one derivative, exhibit a wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases (Ferreira et al., 2013).

  • Antifungal and Immunomodulating Activities : Specific derivatives of 1,4-benzothiazine azole, related to the triazolo[4,3-b]pyridazin-3(2H)-one structure, have shown promising antifungal and immunomodulating activities. These activities suggest potential applications in treating infections and modulating immune responses (Schiaffella & Vecchiarelli, 2001).

  • Role in CNS Drug Synthesis : Functional chemical groups within the triazolo[4,3-b]pyridazin-3(2H)-one framework may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This underscores the importance of such derivatives in developing new treatments for CNS disorders (Saganuwan, 2017).

  • Applications in Optoelectronic Materials : The inclusion of pyridazine and triazole fragments into π-extended conjugated systems, akin to the 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one structure, is valuable for creating novel optoelectronic materials. These materials find use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers in solar cells, demonstrating the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name

2-benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c13-10-6-7-11-15-16(12(18)17(11)14-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHUWCZITMEQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N3C(=N2)C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one

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